N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[(1-methyl-1H-pyrazol-5-yl)carbonyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[(1-methyl-1H-pyrazol-5-yl)carbonyl]thiourea is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring, a trifluoromethyl group, and a carbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[(1-methyl-1H-pyrazol-5-yl)carbonyl]thiourea typically involves a series of organic reactions. One common method includes the reaction of 2-chloro-5-(trifluoromethyl)aniline with carbon disulfide and methyl iodide to form the corresponding isothiocyanate. This intermediate is then reacted with 1-methyl-1H-pyrazole-5-carboxylic acid under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[(1-methyl-1H-pyrazol-5-yl)carbonyl]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols[5][5].
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[(1-methyl-1H-pyrazol-5-yl)carbonyl]thiourea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[(1-methyl-1H-pyrazol-5-yl)carbonyl]thiourea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-(trifluoromethyl)aniline
- 3-chloro-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide
- N-[2-chloro-5-(trifluoromethyl)phenyl]-Nα-(3-methyl-5-sulfamoylbenzoyl)tyrosinamide
Uniqueness
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[(1-methyl-1H-pyrazol-5-yl)carbonyl]thiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H10ClF3N4OS |
---|---|
Molecular Weight |
362.76g/mol |
IUPAC Name |
N-[[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl]-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H10ClF3N4OS/c1-21-10(4-5-18-21)11(22)20-12(23)19-9-6-7(13(15,16)17)2-3-8(9)14/h2-6H,1H3,(H2,19,20,22,23) |
InChI Key |
DXKBVOSGAYUZNV-UHFFFAOYSA-N |
SMILES |
CN1C(=CC=N1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.